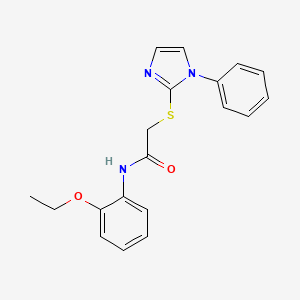

![molecular formula C18H18N2 B2719197 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile CAS No. 941400-47-1](/img/structure/B2719197.png)

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

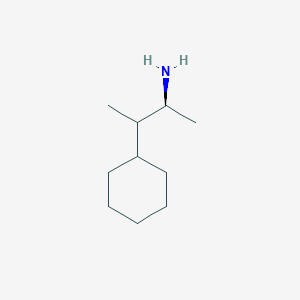

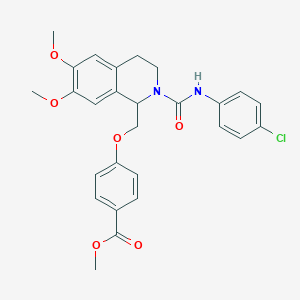

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds known as alkylaminophenols . The empirical formula of this compound is C11H12N2 and it has a molecular weight of 172.23 .

Synthesis Analysis

The synthesis of alkylaminophenol compounds, such as this compound, is often achieved through the Petasis reaction . This reaction involves the use of aldehyde, amine, and boronic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Applications De Recherche Scientifique

Molecular Structure and Optical Properties

A study by Percino et al. (2014) focused on the synthesis of a novel compound related to 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile, examining its molecular structure, packing properties, and intermolecular interactions. This research highlighted the influence of subtle changes in molecular conformation on the solid-state properties of the compound, including its emission properties. Two polymorphs of the compound exhibited unique optical features, suggesting its potential application in materials science, particularly in the development of optical and electronic devices (Percino et al., 2014).

Synthesis of Pyrrolo Derivatives

Davis et al. (1992) described a method involving the reaction of β-(lithiomethyl)azines with benzonitrile, leading to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This type of reaction, applicable to various nitriles and β-methylazines, is significant for synthesizing pyrrolo derivatives, which are important in developing pharmaceuticals and conducting materials (Davis et al., 1992).

Antitumor Activity and DNA Binding

Another study by Bera et al. (2021) investigated a tridentate NNN ligand derived from 4-(2-bromoacetyl)benzonitrile and its cobalt(II) complex. This research provided insights into the compound's potential antitumor activity against U937 human monocytic cells and its DNA binding properties. Such findings contribute to the ongoing search for new chemotherapeutic agents (Bera et al., 2021).

Electropolymerization and Electrochromic Applications

Research on the electropolymerization of derivatives of this compound has shown promising results for applications in electrochromic devices. Su et al. (2017) synthesized dithienylpyrroles-based electrochromic polymers, demonstrating their potential in high-contrast electrochromic devices. The study highlighted the versatility of these compounds in tuning optical properties for smart window applications (Su et al., 2017).

Mécanisme D'action

The presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Propriétés

IUPAC Name |

2-[4-(pyrrolidin-1-ylmethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-13-17-5-1-2-6-18(17)16-9-7-15(8-10-16)14-20-11-3-4-12-20/h1-2,5-10H,3-4,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNDZWVIIRYMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)